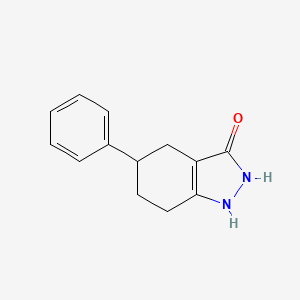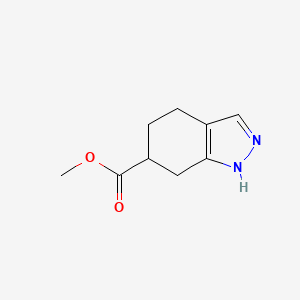
4,5,6,7-tetrahidro-1H-indazol-6-carboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
- Treatment of these cyclic β-keto esters with hydrazine hydrate in ethanol under reflux leads to the formation of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate .
Molecular Structure Analysis
The molecular structure of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate consists of a tetrahydroindazole ring with a carboxylate group attached. The stereochemistry of the six-membered ring resembles that of keto esters .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“4,5,6,7-tetrahidro-1H-indazol-6-carboxilato de metilo” se utiliza en síntesis orgánica . Es un componente clave en la síntesis de una nueva serie de ésteres isopropílicos de ácido t-4-aril-3,c-6-dihidroxi-6-metil-4,5,6,7-tetrahidro-1H-indazol-r-5-carboxílico .
Análisis Estructural
Este compuesto se ha utilizado en estudios de análisis estructural. La estereoquímica de un anillo de seis miembros de las indazoles fusionadas se parecía a la de los ésteres cetónicos .
Actividad Antimicrobiana
Los compuestos indazol, incluido el “this compound”, han mostrado actividades potenciales contra microorganismos . Esto los hace significativos en el campo farmacéutico.
Agentes Antiinflamatorios
Las indazoles se han utilizado como agentes antiinflamatorios. Por ejemplo, el 3-fenil-2-[4-(trifluorometil)fenil]-4,5,6,7-tetrahidro-2H-indazol mostró una alta actividad antiinflamatoria junto con un potencial ulcerogénico mínimo .
Propiedades Anticancerígenas
Las indazoles se han evaluado como inhibidores de la vía de señalización de la fosfatidilinositol 3-cinasa (PI3K), que a menudo está desregulada en el cáncer. Estos compuestos muestran promesa para dirigirse a las vías oncogénicas, ofreciendo una base para el desarrollo de nuevos fármacos contra el cáncer.
Actividad Hipoglucémica
Los compuestos indazol han mostrado actividad hipoglucémica, que podría ser beneficiosa en el tratamiento de la diabetes .
Actividad Antihipertensiva
Las indazoles también han demostrado actividad antihipertensiva, que podría ser útil para controlar la presión arterial alta .
Actividad Antiprotozoaria
Los compuestos indazol han mostrado actividad antiprotozoaria, que podría ser beneficiosa en el tratamiento de enfermedades causadas por parásitos protozoarios .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide variety of biological properties .
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and COX-2 results in the inhibition of the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, this compound has been found to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The inhibition of MMPs by methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can contribute to its anti-inflammatory and anticancer properties.
Cellular Effects
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate cell signaling pathways involved in inflammation and immune responses . By inhibiting COX-2 and reducing the production of pro-inflammatory mediators, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can decrease the activation and recruitment of immune cells to sites of inflammation . In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis through its interactions with MMPs and other signaling molecules . Furthermore, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate involves its binding interactions with various biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can inhibit the activity of MMPs by binding to their active sites and preventing the degradation of extracellular matrix components . These interactions contribute to the anti-inflammatory and anticancer properties of the compound. Furthermore, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Long-term exposure to methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has been found to result in sustained inhibition of COX-2 and MMP activity, leading to prolonged anti-inflammatory and anticancer effects . Additionally, the compound’s impact on gene expression and cellular metabolism can persist over extended periods, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit COX-2 and MMP activity, resulting in anti-inflammatory and anticancer effects without significant toxicity . At higher doses, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with other enzymes and proteins involved in cellular metabolism and detoxification processes . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate while minimizing its potential toxicity.
Metabolic Pathways
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been found to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . By influencing the activity of these enzymes, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can affect the metabolic flux and levels of metabolites in cells . Additionally, this compound can interact with other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, further influencing cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake into cells and its distribution to different cellular compartments . Additionally, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can bind to plasma proteins, influencing its bioavailability and distribution in tissues . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate plays a crucial role in its activity and function. This compound has been found to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The targeting of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization . Additionally, the subcellular distribution of this compound can influence its interactions with enzymes, proteins, and other biomolecules, further modulating its biochemical and cellular effects .
Propiedades
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZEBSPOSHKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-56-2 | |
| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


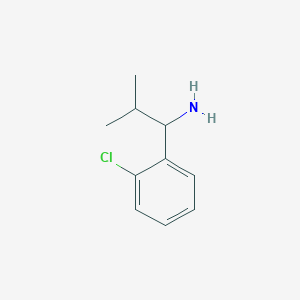
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
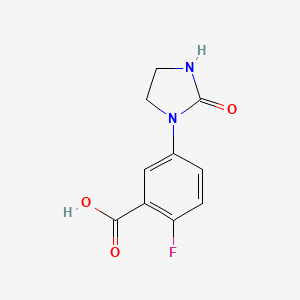
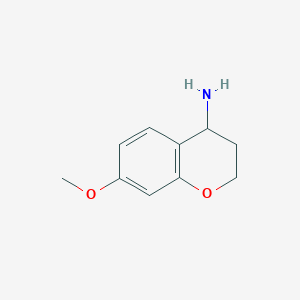
![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)


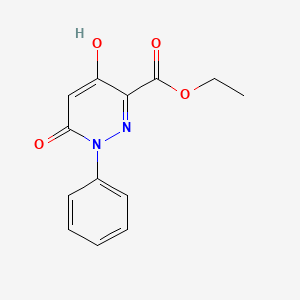
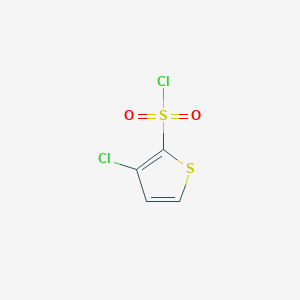
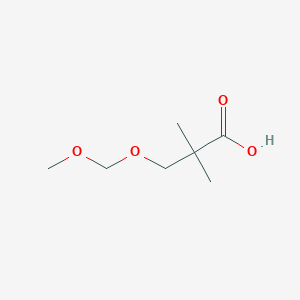
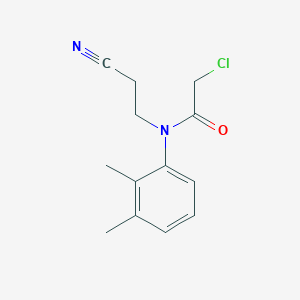
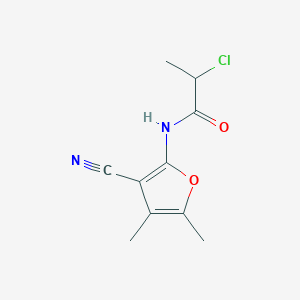
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
